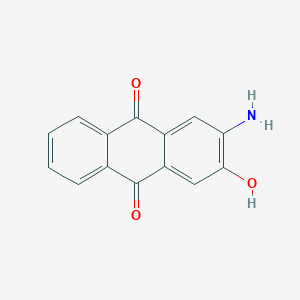

2-Amino-3-hydroxyanthraquinone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-hydroxyanthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWWMJSRHGXXAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151658 |

Source

|

| Record name | 2-Amino-3-hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-77-1 |

Source

|

| Record name | 2-Amino-3-hydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-hydroxyanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXM24KRD95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-hydroxyanthraquinone: Structure, Properties, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-hydroxyanthraquinone, a derivative of anthraquinone with potential applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it delves into its biological activities, proposing a potential mechanism of action involving the induction of apoptosis in cancer cells through established signaling pathways. Detailed experimental protocols for synthesis, quantitative analysis, and key biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

2-Amino-3-hydroxyanthraquinone, with the chemical formula C₁₄H₉NO₃, is an organic compound characterized by an anthraquinone core substituted with an amino group at the second position and a hydroxyl group at the third position.[1]

IUPAC Name: 2-amino-3-hydroxyanthracene-9,10-dione[1]

CAS Number: 117-77-1[1]

Molecular Weight: 239.23 g/mol [1]

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (carbonyl and hydroxyl groups) functionalities, along with the planar aromatic structure, governs its chemical reactivity and biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-3-hydroxyanthraquinone is presented in Table 1. These properties are crucial for understanding its solubility, permeability, and potential as a drug candidate.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO₃ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Table 1: Physicochemical Properties of 2-Amino-3-hydroxyanthraquinone

Spectroscopic Data

The structural elucidation of 2-Amino-3-hydroxyanthraquinone is supported by various spectroscopic techniques. The following sections provide key data for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Chemical Shifts (Predicted)

| Proton | Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.5 |

| Amino Protons | 4.5 - 5.5 |

| Hydroxyl Proton | 9.0 - 10.0 |

¹³C NMR Chemical Shifts [2]

A detailed list of the ¹³C NMR chemical shifts is available in the referenced literature.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H and O-H stretching |

| 1680 - 1640 | C=O stretching (quinone) |

| 1600 - 1450 | C=C stretching (aromatic) |

Table 2: Characteristic IR Absorption Bands for 2-Amino-3-hydroxyanthraquinone

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 239.

Synthesis and Quantitative Analysis

Synthesis Protocol

Step 1: Synthesis of 2-Aminoanthraquinone [3]

This established industrial process involves the reaction of sodium anthraquinone-2-sulfonate with ammonia under high temperature and pressure.

-

Reactants: Sodium anthraquinone-2-sulfonate, concentrated aqueous ammonia.

-

Conditions: The mixture is heated in an autoclave to 180°C for 6 hours.[3]

-

Work-up: After cooling, the 2-aminoanthraquinone product is filtered off and dried.[3]

Caption: Synthesis of 2-Aminoanthraquinone.

Step 2: Hydroxylation of 2-Aminoanthraquinone (Conceptual)

The introduction of a hydroxyl group at the 3-position of 2-aminoanthraquinone would likely require an electrophilic hydroxylation method. This remains an area for further research and optimization.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the quantitative analysis of 2-Amino-3-hydroxyanthraquinone.[4]

-

Column: Newcrom R1[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[4]

-

Detection: UV-Vis detector at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation and pharmacokinetic studies.[4]

Biological Activity and Signaling Pathways

Anthraquinone derivatives are known to possess a wide range of biological activities, including anticancer properties. Studies on analogous compounds suggest that 2-Amino-3-hydroxyanthraquinone may induce apoptosis in cancer cells. Two potential signaling pathways are proposed based on existing literature for related compounds.

SIRT1/p53 Pathway

A structurally similar compound, 2-hydroxy-3-methyl anthraquinone, has been shown to induce apoptosis in human hepatocellular carcinoma cells by inhibiting SIRT1, leading to the activation of the p53 tumor suppressor protein.[5] Activated p53 can then upregulate pro-apoptotic proteins like Bax and caspases.

Caption: Proposed SIRT1/p53 signaling pathway.

ROS/JNK Pathway

Anthraquinone derivatives are also known to induce the generation of reactive oxygen species (ROS).[6] Elevated ROS levels can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of apoptosis.[6] Activated JNK can phosphorylate and regulate the activity of proteins in the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Amino-3-hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for 2-amino-3-hydroxyanthraquinone, a significant scaffold in the development of dyes and a molecule of interest in medicinal chemistry. This document details the progression from early 20th-century dye synthesis to modern preparative methods. Key experimental protocols are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Introduction

2-Amino-3-hydroxyanthraquinone is an organic compound featuring an anthraquinone core substituted with both an amino and a hydroxyl group. This substitution pattern is crucial for its chromophoric properties and has made it a valuable intermediate in the synthesis of vat dyes. The anthraquinone framework itself is a prominent structure in a variety of natural and synthetic dyes, known for their stability and fastness. The early 20th century saw a surge in the development of synthetic dyes, with companies like BASF and Bayer paving the way for the industrial production of anthraquinone-based colorants. The synthesis of 2-aminoanthraquinone, a key precursor, was a significant achievement of this era. More recently, analogues of anthracycline drugs, which share the anthraquinone core, have been investigated for their potential biological activities, including interactions with cancer cells. This guide traces the journey of 2-amino-3-hydroxyanthraquinone from its roots in the dye industry to its contemporary relevance.

Discovery and Historical Context

The precise first synthesis of 2-amino-3-hydroxyanthraquinone is not definitively documented in readily available literature. However, its emergence is intrinsically linked to the intensive research into anthraquinone dyes in the early 1900s. The development of Indanthrene blue in 1901 by René Bohn at BASF, synthesized from 2-aminoanthraquinone, marked a pivotal moment in the history of vat dyes.[1][2][3] This spurred extensive investigation into the synthesis and derivatization of aminoanthraquinones to produce a wide spectrum of colors.

A significant early development that likely paved the way for the synthesis of 2-amino-3-hydroxyanthraquinone was the preparation of its halogenated precursors. A key historical document is a German patent from 1927 (DE553039C) , which details the synthesis of 2-amino-3-chloroanthraquinone .[4] This patent provides a clear and detailed experimental protocol, suggesting that the synthesis of related derivatives, including the hydroxylated analog, was within the technological reach of the time. The conversion of a chloro-substituent to a hydroxyl group on an aromatic ring was a known transformation, often achievable through nucleophilic substitution under specific conditions.

The industrial production of the crucial starting material, 2-aminoanthraquinone , was well-established by the early 20th century. A common method involved the reaction of the sodium salt of anthraquinone-2-sulfonic acid with ammonia under high pressure and temperature.[5][6] This robust industrial process ensured a steady supply of the necessary precursor for further functionalization.

Evolution of Synthetic Methodologies

The synthesis of 2-amino-3-hydroxyanthraquinone can be approached through several strategic disconnections, primarily involving the introduction of the amino and hydroxyl groups onto the anthraquinone core. The historical development reflects the evolution of synthetic organic chemistry, from harsh, high-temperature reactions to more refined and selective methods.

Early Synthetic Approaches (Early 20th Century)

Based on the available historical literature, a plausible early synthetic route to 2-amino-3-hydroxyanthraquinone would have involved a multi-step process starting from 2-aminoanthraquinone.

Route 1: From 2-Aminoanthraquinone via Chlorination and Hydrolysis

This pathway leverages the methodology described in the 1927 German patent for the synthesis of the chloro-intermediate.

-

Step 1: Chlorination of 2-Aminoanthraquinone. The initial step involves the direct chlorination of 2-aminoanthraquinone to introduce a chlorine atom at the 3-position.

-

Step 2: Hydrolysis of 2-Amino-3-chloroanthraquinone. The subsequent step would be the hydrolysis of the chloro group to a hydroxyl group. This nucleophilic aromatic substitution would likely require forcing conditions, such as treatment with a strong base at elevated temperatures.

Figure 1: Plausible early synthetic route via a chlorinated intermediate.

Modern Synthetic Methods

Contemporary synthetic chemistry offers a wider array of more sophisticated and often milder methods for the preparation of substituted anthraquinones. These can include cross-coupling reactions and directed ortho-metalation strategies, although specific examples for 2-amino-3-hydroxyanthraquinone are not prevalent in the literature, suggesting it is often sourced commercially for research purposes.

Experimental Protocols

This section provides detailed experimental procedures for key transformations in the historical synthesis of 2-amino-3-hydroxyanthraquinone and its precursors.

Synthesis of 2-Aminoanthraquinone (from Sodium Anthraquinone-2-sulfonate)

This protocol is based on early 20th-century industrial methods.

Procedure: 20 g of sodium anthraquinone-2-sulfonate and 200 ml of concentrated aqueous ammonia (d=0.88 g/ml) are heated in a 500 ml capacity autoclave to 180°C. The mixture is maintained at this temperature for 6 hours. The autoclave is then allowed to cool overnight. The contents are filtered, and the resulting solid is dried to yield 2-aminoanthraquinone.[7]

Product Characterization:

-

Appearance: Red crystalline solid.

-

Melting Point: 302°C.

Synthesis of 2-Amino-3-chloroanthraquinone (from German Patent DE553039C, 1927)

This protocol details the chlorination of 2-aminoanthraquinone.

Procedure: 40 parts of 2-aminoanthraquinone are suspended in 400 parts of nitrobenzene. Chlorine gas is passed into the well-stirred mixture until the weight increase corresponding to the formation of dichloro-2-aminoanthraquinone hydrochloride is achieved. The mixture is then boiled for 1 hour. After standing for several hours at ordinary temperature, the product is filtered off. The hydrochloride salt is then hydrolyzed with water.[4]

Purification: 10 parts of the crude 2-amino-3-chloroanthraquinone are dissolved in 100 parts of concentrated sulfuric acid. Water is slowly added to the well-stirred solution until the acid concentration is lowered to 80%. The precipitating sulfate of 2-amino-3-chloroanthraquinone is filtered off, washed with 80% sulfuric acid, and then boiled with water to hydrolyze the sulfate.[4]

Product Characterization:

-

Melting Point: Approximately 310°C.[4]

Quantitative Data

The following tables summarize key quantitative data for 2-amino-3-hydroxyanthraquinone and its immediate precursor.

Table 1: Physicochemical Properties of 2-Amino-3-hydroxyanthraquinone

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₃ | [8] |

| Molecular Weight | 239.23 g/mol | [9] |

| Appearance | Orange to Amber to Dark red powder/crystal | [10] |

| Melting Point | Not explicitly stated in historical texts | |

| Boiling Point | 476.4 ± 45.0 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [9] |

Table 2: Synthesis and Properties of 2-Amino-3-chloroanthraquinone

| Parameter | Value | Source |

| Starting Material | 2-Aminoanthraquinone | [4] |

| Reagent | Chlorine in Nitrobenzene | [4] |

| Product Melting Point | ~310°C | [4] |

Visualization of Synthetic Pathways

The following diagram illustrates the key synthetic transformations discussed in this guide.

References

- 1. The Chemistry and Manufacturing of Vat Dyes - Fibre2Fashion [fibre2fashion.com]

- 2. static.fibre2fashion.com [static.fibre2fashion.com]

- 3. The history of VAT dyes 2 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 4. DE553039C - Process for the preparation of aminoanthraquinones - Google Patents [patents.google.com]

- 5. US1340603A - Process of making 2-aminoanthraquinone - Google Patents [patents.google.com]

- 6. CH86306A - Process for the preparation of 2-aminoanthraquinone. - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Amino-3-hydroxyanthraquinone | C14H9NO3 | CID 67029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. guidechem.com [guidechem.com]

Unveiling the Therapeutic Potential of 2-Amino-3-hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxyanthraquinone, an organic compound belonging to the anthraquinone family, has emerged as a molecule of interest in the field of therapeutic research. While comprehensive data on this specific compound remains nascent, preliminary studies and research on analogous anthraquinones suggest a promising future in oncology, as well as potential applications stemming from its anti-inflammatory and antioxidant properties. This technical guide aims to consolidate the current understanding of 2-Amino-3-hydroxyanthraquinone, presenting available quantitative data, outlining relevant experimental methodologies, and visualizing associated signaling pathways to support further investigation and drug development efforts.

Introduction

Anthraquinones are a large class of aromatic organic compounds based on the anthracene skeleton. They are found in nature, with many having been isolated from plants, fungi, and lichens, and are also synthesized for various industrial and pharmaceutical purposes. Historically, they have been utilized as dyes and pigments, but their diverse biological activities have garnered significant scientific attention. These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. 2-Amino-3-hydroxyanthraquinone (C₁₄H₉NO₃) is a specific derivative that has been investigated for its potential to induce apoptosis in cancer cells. This guide provides a detailed overview of its therapeutic prospects.

Anticancer Applications

The most prominent therapeutic potential of 2-Amino-3-hydroxyanthraquinone lies in its anticancer properties. Studies have indicated its ability to induce programmed cell death, or apoptosis, in cancer cell lines.

Induction of Apoptosis in Breast Cancer Cells

Research has shown that 2-Amino-3-hydroxyanthraquinone induces apoptosis in human breast adenocarcinoma MDA-MB-231 cells.[1] The exact signaling pathway for 2-Amino-3-hydroxyanthraquinone has not been fully elucidated in publicly available research. However, studies on structurally similar anthraquinones, such as 2-hydroxy-3-methyl anthraquinone, provide insights into a potential mechanism of action.

Potential Signaling Pathway: SIRT1/p53 Pathway

A plausible mechanism for the pro-apoptotic effects of 2-Amino-3-hydroxyanthraquinone may involve the SIRT1/p53 signaling pathway, as demonstrated by its analogue, 2-hydroxy-3-methyl anthraquinone, in hepatocellular carcinoma cells.[1] In this pathway, inhibition of SIRT1 leads to the acetylation and activation of p53. Activated p53 then upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, ultimately leading to the activation of the caspase cascade and apoptosis.

Quantitative Data on Anticancer Activity

Specific IC50 values for 2-Amino-3-hydroxyanthraquinone are not widely reported in the available literature. However, data for a closely related compound, 2-hydroxy-3-methyl anthraquinone, against HepG2 human hepatocellular carcinoma cells are presented below as a proxy.

| Compound | Cell Line | Timepoint | IC50 (µM) | Citation |

| 2-hydroxy-3-methyl anthraquinone | HepG2 | 24h | 126.3 | [1] |

| 2-hydroxy-3-methyl anthraquinone | HepG2 | 48h | 98.6 | [1] |

| 2-hydroxy-3-methyl anthraquinone | HepG2 | 72h | 80.55 | [1] |

Note: This data is for a structurally similar compound and may not be directly representative of 2-Amino-3-hydroxyanthraquinone's activity.

Anti-inflammatory and Antioxidant Properties

The broader class of anthraquinones is known to possess anti-inflammatory and antioxidant activities.[2][3] While specific studies quantifying these effects for 2-Amino-3-hydroxyanthraquinone are limited, the general mechanisms are believed to be applicable.

Anti-inflammatory Mechanism

Anthraquinones can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the inhibition of the NF-κB signaling pathway. This pathway is central to the inflammatory response, and its inhibition leads to a reduction in the expression of inflammatory cytokines and enzymes like COX-2.

Antioxidant Activity

Anthraquinones can act as antioxidants through various mechanisms, including scavenging free radicals and chelating metal ions. The phenolic hydroxyl group present in 2-Amino-3-hydroxyanthraquinone is likely a key contributor to its antioxidant potential.

Quantitative Data on Antioxidant Activity: Specific quantitative antioxidant data (e.g., ORAC, DPPH, or FRAP values) for 2-Amino-3-hydroxyanthraquinone are not readily available. Research in this area is warranted to characterize its antioxidant profile.

Experimental Protocols

Detailed experimental protocols for 2-Amino-3-hydroxyanthraquinone are not standardized. The following are generalized protocols based on methodologies used for similar compounds, which can be adapted for the study of 2-Amino-3-hydroxyanthraquinone.

Cell Culture and Treatment for Anticancer Assays

-

Cell Seeding: Plate cells (e.g., MDA-MB-231) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of 2-Amino-3-hydroxyanthraquinone in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in a complete cell culture medium.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 2-Amino-3-hydroxyanthraquinone. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

Downstream Analysis: Proceed with assays such as MTT for cell viability, flow cytometry for apoptosis analysis (e.g., Annexin V/PI staining), or Western blotting for protein expression analysis.

In Vitro Antioxidant Activity Assays

Standard assays can be employed to determine the antioxidant capacity of 2-Amino-3-hydroxyanthraquinone.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare different concentrations of 2-Amino-3-hydroxyanthraquinone in a suitable solvent (e.g., methanol).

-

Add a solution of DPPH in the same solvent to each concentration of the compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Prepare a fresh FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Add the test sample of 2-Amino-3-hydroxyanthraquinone to the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period.

-

Measure the absorbance of the colored product (ferrous tripyridyltriazine complex) at a specific wavelength (e.g., 593 nm).

-

Construct a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O) to determine the FRAP value of the sample.

-

Future Directions and Conclusion

The available evidence, though limited, positions 2-Amino-3-hydroxyanthraquinone as a compound with noteworthy therapeutic potential, particularly in the realm of oncology. Its pro-apoptotic effects on breast cancer cells are a strong starting point for further investigation. However, to advance this compound towards any clinical application, a significant amount of research is still required.

Key areas for future research include:

-

Comprehensive in vitro screening: Determining the IC50 values of 2-Amino-3-hydroxyanthraquinone against a wide panel of cancer cell lines.

-

Elucidation of mechanisms: Detailed investigation into the specific signaling pathways modulated by this compound in various therapeutic contexts.

-

In vivo studies: Evaluating the efficacy and safety of 2-Amino-3-hydroxyanthraquinone in preclinical animal models of cancer and inflammatory diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to optimize therapeutic activity and minimize potential toxicity.

-

Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

References

- 1. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

Spectroscopic Properties of 2-Amino-3-hydroxyanthraquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-hydroxyanthraquinone, an anthraquinone derivative of significant interest due to its structural analogy to anthracycline anticancer drugs. This document details its spectral characteristics, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring this spectroscopic data and illustrates relevant biological pathways.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Amino-3-hydroxyanthraquinone. While some specific experimental values are not publicly available, this guide provides expected values based on the compound's structure and data from similar anthraquinone derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of anthraquinones reveals characteristic electronic transitions within the conjugated system. Typically, these compounds exhibit multiple absorption bands in the UV-Vis region, corresponding to π → π* and n → π* transitions.[1] The position and intensity of these bands are influenced by substituents and the solvent.[1]

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Electronic Transition |

| ~220-350 | Data not available | Ethanol/Methanol | π → π |

| ~420 | Data not available | Ethanol/Methanol | n → π |

Note: The λmax values are estimations based on general data for amino- and hydroxy-substituted anthraquinones.[1][2] Molar absorptivity values can vary with experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in 2-Amino-3-hydroxyanthraquinone. The spectrum is characterized by key absorption bands corresponding to the vibrations of its amine, hydroxyl, and carbonyl groups, as well as the aromatic rings.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3500-3300 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| ~1670 | C=O stretch | Quinone |

| ~1620 | N-H bend | Primary Amine |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1300-1200 | C-O stretch | Phenolic Hydroxyl |

| 1350-1250 | C-N stretch | Aromatic Amine |

Note: The provided wavenumber ranges are characteristic for the specified functional groups and are based on general IR absorption tables.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the carbon-hydrogen framework of 2-Amino-3-hydroxyanthraquinone.

¹H NMR (Proton NMR) Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (unsubstituted ring) | 7.5 - 8.5 | m |

| Aromatic H (substituted ring) | 6.5 - 7.5 | m |

| -OH | 9.0 - 10.0 (broad) | s |

| -NH₂ | 4.0 - 5.0 (broad) | s |

Note: Predicted chemical shifts are based on the analysis of similar anthraquinone structures.[4][5] The broadness of the -OH and -NH₂ signals is due to hydrogen bonding and exchange.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Quinone) | 180 - 190 |

| C-O (Phenolic) | 150 - 160 |

| C-N (Amine) | 140 - 150 |

| Aromatic C-H | 110 - 135 |

| Aromatic C (quaternary) | 120 - 140 |

Note: These are approximate chemical shift ranges for the carbon atoms in 2-Amino-3-hydroxyanthraquinone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-Amino-3-hydroxyanthraquinone (C₁₄H₉NO₃), the expected molecular weight is approximately 239.23 g/mol .[6]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion (M⁺˙) is expected at m/z 239. Common fragmentation pathways for anthraquinones involve the sequential loss of carbon monoxide (CO) molecules from the quinone moiety.[7][8] Therefore, prominent fragment ions would be expected at:

-

m/z 211: [M - CO]⁺˙

-

m/z 183: [M - 2CO]⁺˙

Further fragmentation may involve the loss of small molecules from the amino and hydroxyl substituents.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2-Amino-3-hydroxyanthraquinone are provided below.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of 2-Amino-3-hydroxyanthraquinone.

UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Accurately weigh a small amount of 2-Amino-3-hydroxyanthraquinone.

-

Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).[2]

-

Prepare a series of dilutions from the stock solution to a final concentration that yields an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).[2]

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a reference.

-

Fill a second matched quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.[9]

-

Record a baseline with the solvent.

-

Measure the absorbance of the sample solution over a wavelength range of 200-600 nm.[9]

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.

-

In an agate mortar, grind 1-2 mg of 2-Amino-3-hydroxyanthraquinone to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and grind the mixture to ensure homogeneity.

-

Transfer the mixture to a pellet press die and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.[2]

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Sample Preparation:

-

Dissolve a small amount of 2-Amino-3-hydroxyanthraquinone in a volatile solvent such as methanol or acetonitrile.[7]

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used.[7] For ESI, the solution is infused or injected into the ion source.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Biological Relevance: Apoptosis Signaling Pathways

2-Amino-3-hydroxyanthraquinone is an analogue of anthracycline drugs, which are known to induce apoptosis in cancer cells. The induction of apoptosis by anthracyclines can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, which are common effects of anthracyclines. This leads to the activation of a caspase cascade originating from the mitochondria.

Extrinsic (Death Receptor) Apoptosis Pathway

Anthracyclines can also stimulate the extrinsic pathway by increasing the expression of death receptors and their ligands on the cell surface.[10]

The dual activation of both intrinsic and extrinsic apoptotic pathways highlights the potent cytotoxic effects of anthracycline-related compounds and underscores their importance in cancer chemotherapy.[10][11] Understanding the detailed spectroscopic properties of analogues like 2-Amino-3-hydroxyanthraquinone is crucial for the development of new and improved therapeutic agents.

References

- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. NMR study of some anthraquinones from rhubarb | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Apoptosis in Anthracycline Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-3-hydroxyanthraquinone CAS number and chemical formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 117-77-1 | [1] |

| Chemical Formula | C₁₄H₉NO₃ | [1] |

| IUPAC Name | 2-amino-3-hydroxyanthracene-9,10-dione | [1] |

Physicochemical Data

| Property | Value | Unit | Reference |

| Molecular Weight | 239.23 | g/mol | [1] |

| XLogP3 | 1.8 | [1] | |

| Hydrogen Bond Donor Count | 2 | [1] | |

| Hydrogen Bond Acceptor Count | 4 | [1] | |

| Rotatable Bond Count | 0 | [1] | |

| Exact Mass | 239.058243 | g/mol | [1] |

| Monoisotopic Mass | 239.058243 | g/mol | [1] |

| Topological Polar Surface Area | 80.4 | Ų | [1] |

| Heavy Atom Count | 18 | [1] |

Spectroscopic Data

A comprehensive compilation of spectroscopic data for 2-Amino-3-hydroxyanthraquinone is crucial for its identification and characterization.

| Spectrum Type | Key Peaks / Notes | Reference |

| ¹H NMR | Data not fully available in compiled format. | [2] |

| ¹³C NMR | Instrument: Bruker WM-360 | [1] |

| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 239, 240, 211 | [1] |

| Infrared (FTIR) | Technique: KBr-Pellet | [1] |

| UV-Vis | Spectroscopic studies have been conducted in various solvents. | [3] |

Synthesis and Preparation

Biological Activity and Potential Signaling Pathways

Research on the direct biological activity of 2-Amino-3-hydroxyanthraquinone has indicated its ability to induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231).[3] While the precise signaling pathway for 2-Amino-3-hydroxyanthraquinone is not fully elucidated, studies on the closely related compound, 2-hydroxy-3-methyl anthraquinone (HMA), provide significant insights into a probable mechanism of action.

HMA has been shown to induce apoptosis and inhibit the proliferation and invasion of human hepatocellular carcinoma (HepG2) cells by targeting the SIRT1/p53 signaling pathway. This suggests that 2-Amino-3-hydroxyanthraquinone may exert its anticancer effects through a similar mechanism.

SIRT1/p53 Signaling Pathway in HMA-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway by which 2-hydroxy-3-methyl anthraquinone, a structural analog, induces apoptosis.

Caption: Proposed SIRT1/p53 signaling pathway for HMA-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of anthraquinone derivatives, adapted from studies on 2-hydroxy-3-methyl anthraquinone.

Experimental Workflow

Caption: General workflow for assessing the biological activity of anthraquinones.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells into 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., 2-hydroxy-3-methyl anthraquinone) and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Treat HepG2 cells with the test compound at its determined IC50 concentration for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).

Invasion Assay (Transwell)

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed treated HepG2 cells in the upper chamber in a serum-free medium.

-

Incubation: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber and incubate for 24 hours.

-

Cell Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

-

Cell Counting: Count the number of invading cells under a microscope.

Western Blot Analysis

-

Protein Extraction: Lyse treated cells and quantify the total protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, p53, Bcl-2, Bax, Caspase-9, Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

References

Unraveling the Cellular Mechanism of 2-Amino-3-hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxyanthraquinone, an analogue of anthracycline drugs, has emerged as a compound of interest in oncology research. This technical guide synthesizes the current understanding of its mechanism of action within cancer cells. While direct comprehensive studies on 2-Amino-3-hydroxyanthraquinone are limited, compelling evidence from closely related analogues, particularly 2-hydroxy-3-methyl anthraquinone (HMA), delineates a multi-faceted mechanism centered on the induction of apoptosis. The primary proposed pathway involves the inhibition of Sirtuin 1 (SIRT1), a class III histone deacetylase, which subsequently activates the p53 tumor suppressor pathway. This activation leads to a cascade of downstream events, including cell cycle arrest, modulation of the Bcl-2 family of proteins to favor apoptosis, and the activation of caspases. Furthermore, consistent with the broader class of anthraquinone compounds, the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway are also implicated as contributing mechanisms. This document provides a detailed overview of these pathways, supported by quantitative data from analogue studies, detailed experimental protocols for key assays, and visual diagrams to elucidate the complex molecular interactions.

Core Mechanism of Action: SIRT1/p53-Mediated Apoptosis

The principal mechanism by which 2-Amino-3-hydroxyanthraquinone and its analogues are understood to exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Research on the structurally similar compound 2-hydroxy-3-methyl anthraquinone (HMA) has demonstrated that it targets the SIRT1/p53 signaling axis in hepatocellular carcinoma (HepG2) cells.[1][2]

SIRT1 Inhibition: HMA has been shown to inhibit the activity of SIRT1.[1][2] SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cell survival and proliferation by deacetylating and thereby inactivating various tumor suppressor proteins, including p53. By inhibiting SIRT1, the anthraquinone compound allows for the hyperacetylation and subsequent activation of p53.

p53 Activation and Downstream Effects: The activation of the p53 tumor suppressor protein is a pivotal event in the apoptotic cascade. Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins. This includes the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] This shift in the Bcl-2/Bax ratio is a critical determinant for mitochondrial outer membrane permeabilization.

Mitochondrial Pathway of Apoptosis: The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytosol. This event triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Ancillary Mechanisms of Action

While the SIRT1/p53 axis appears to be a central pathway, other mechanisms common to anthraquinone derivatives likely contribute to the cellular activity of 2-Amino-3-hydroxyanthraquinone.

Generation of Reactive Oxygen Species (ROS) and JNK Pathway Activation

Anthraquinones are known to induce oxidative stress by generating ROS. This can occur through various mechanisms, including mitochondrial dysfunction and redox cycling. Elevated ROS levels can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can phosphorylate and regulate the activity of several proteins involved in apoptosis, including members of the Bcl-2 family, further promoting cell death.

Cell Cycle Arrest

Studies on anthraquinone derivatives have demonstrated their ability to induce cell cycle arrest, particularly at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to apoptotic cell death. The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclin B1 and p21.

Quantitative Data (from Analogue Studies)

| Compound | Cell Line | Time Point | IC50 (µM) | Citation |

| 2-hydroxy-3-methyl anthraquinone (HMA) | HepG2 | 24 hours | 126.3 | [1][2] |

| 2-hydroxy-3-methyl anthraquinone (HMA) | HepG2 | 48 hours | 98.6 | [1][2] |

| 2-hydroxy-3-methyl anthraquinone (HMA) | HepG2 | 72 hours | 80.55 | [1][2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of anthraquinone derivatives.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins in the signaling pathways (e.g., SIRT1, p53, Bcl-2, Bax, Caspase-3, p-JNK).

Protocol:

-

Sample Preparation: Culture cells (e.g., HepG2, MDA-MB-231) to 70-80% confluency. Treat with desired concentrations of 2-Amino-3-hydroxyanthraquinone for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-SIRT1, anti-p53, anti-Bax) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with 2-Amino-3-hydroxyanthraquinone at various concentrations. Include a positive control (e.g., H₂O₂) and an untreated control.

-

Probe Loading: After treatment, remove the medium and wash cells with warm PBS. Add PBS containing 5-10 µM H2DCFDA and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the H2DCFDA solution and wash the cells twice with PBS to remove any excess probe.

-

Measurement:

-

Flow Cytometry: Detach cells using trypsin, resuspend in PBS, and analyze immediately on a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).

-

Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells using a fluorescence microscope with a FITC filter set.

-

-

Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of intracellular ROS.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with 2-Amino-3-hydroxyanthraquinone for the desired time (e.g., 24 or 48 hours).

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS. Resuspend the cells gently in ice-cold 70% ethanol while vortexing, and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 channel.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence strongly suggests that 2-Amino-3-hydroxyanthraquinone exerts its anticancer effects primarily through the induction of apoptosis. The proposed central mechanism, inferred from potent analogues, is the inhibition of SIRT1, leading to p53 activation and the initiation of the intrinsic mitochondrial apoptotic cascade. This is likely complemented by the generation of ROS and the activation of the JNK stress pathway, common features of anthraquinone compounds.

For future research, it is imperative to validate this proposed mechanism directly using 2-Amino-3-hydroxyanthraquinone. Key experiments would include:

-

Direct SIRT1 Activity Assays: Measuring the effect of 2-Amino-3-hydroxyanthraquinone on SIRT1 deacetylase activity in vitro.

-

Target Identification: Employing chemoproteomic approaches to identify the direct binding partners of the compound within the cell.

-

Quantitative Cytotoxicity Screening: Determining the IC50 values across a broad panel of cancer cell lines to understand its spectrum of activity.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of 2-Amino-3-hydroxyanthraquinone in preclinical animal models of cancer.

A deeper and more direct understanding of its molecular interactions will be crucial for the potential development of 2-Amino-3-hydroxyanthraquinone as a therapeutic agent.

References

- 1. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Analogs of 2-Amino-3-hydroxyanthraquinone: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the landscape of 2-Amino-3-hydroxyanthraquinone analogs, offering insights into their synthesis, biological activities, and mechanisms of action. This document provides a comprehensive resource for the discovery and development of novel therapeutic agents based on the anthraquinone scaffold.

Introduction

2-Amino-3-hydroxyanthraquinone and its analogs represent a promising class of compounds with diverse biological activities, drawing significant attention in the field of medicinal chemistry. As analogs of anthracycline drugs, these compounds have been investigated for their potential as anticancer agents.[1] Their planar anthraquinone core allows for intercalation into DNA, while various substitutions on the ring system modulate their biological effects, including the induction of apoptosis in cancer cells. This guide delves into the synthesis, cytotoxic profiles, and the intricate signaling pathways activated by these compounds, providing a foundational resource for further research and development.

Synthesis of 2-Amino-3-hydroxyanthraquinone Analogs

The synthesis of 2-Amino-3-hydroxyanthraquinone and its derivatives often involves multi-step reactions starting from commercially available anthraquinone precursors. A general approach involves the introduction of amino and hydroxyl groups onto the anthraquinone core through nucleophilic substitution or other functional group transformations.

General Synthetic Protocol for Aminoanthraquinone Derivatives

A common method for the synthesis of aminoanthraquinone derivatives is the amination of a suitable precursor, such as a halogenated or sulfonated anthraquinone. For instance, 2-aminoanthraquinone can be synthesized from sodium anthraquinone-2-sulfonate by heating it with concentrated aqueous ammonia in an autoclave.

Experimental Protocol: Synthesis of 2-Aminoanthraquinone

-

Reaction Setup: In an autoclave, combine 20 g of sodium anthraquinone-2-sulfonate with 200 mL of concentrated aqueous ammonia (0.88 g/mL).

-

Heating: Heat the mixture to 180°C and maintain this temperature for 6 hours.

-

Cooling and Filtration: Allow the autoclave to cool overnight.

-

Product Isolation: Filter the resulting solid, which is the 2-aminoanthraquinone product, and dry it. The product is a red solid powder with a melting point of 302°C.

Further modifications, such as the introduction of a hydroxyl group at the 3-position, can be achieved through subsequent reactions like diazotization followed by hydrolysis. The synthesis of various N-substituted aminoanthraquinones can be accomplished via the Ullmann condensation reaction between a halo-anthraquinone and an appropriate amine in the presence of a copper catalyst.

Biological Activity and Cytotoxicity

A range of 2-Amino-3-hydroxyanthraquinone analogs have demonstrated significant cytotoxic activity against various cancer cell lines. The nature and position of substituents on the anthraquinone scaffold play a crucial role in determining their potency and selectivity.

Quantitative Cytotoxicity Data

The following tables summarize the reported cytotoxic activities (IC50 values) of several 2-Amino-3-hydroxyanthraquinone analogs and related derivatives against different human cancer cell lines.

| Compound/Analog Name | Cancer Cell Line | IC50 (µM) | Reference |

| 2-hydroxy-3-methyl anthraquinone | HepG2 (Liver) | 126.3 (24h), 98.6 (48h), 80.55 (72h) | [2] |

| 2-(butylamino)anthracene-1,4-dione | MCF-7 (Breast) | 1.1 µg/mL | [3] |

| 2-(butylamino)anthracene-1,4-dione | Hep-G2 (Liver) | 13.0 µg/mL | [3] |

| 2-(butylamino)anthracene-9,10-dione | MCF-7 (Breast) | 1.5 µg/mL | [3] |

| 2-(butylamino)anthracene-9,10-dione | Hep-G2 (Liver) | 11.0 µg/mL | [3] |

| 2,3-(dibutylamino)anthracene-9,10-dione | MCF-7 (Breast) | 1.2 µg/mL | [3] |

| 2,3-(dibutylamino)anthracene-9,10-dione | Hep-G2 (Liver) | 12.0 µg/mL | [3] |

Experimental Protocols for Biological Assays

Standardized protocols are essential for the accurate evaluation and comparison of the biological activities of these analogs. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Detailed MTT Assay Protocol

This protocol provides a step-by-step guide for determining the cytotoxic effects of anthraquinone analogs on cancer cell lines.

-

Cell Seeding:

-

Culture cancer cells in a suitable medium and harvest them at the logarithmic growth phase.

-

Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

-

Incubation:

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of 2-Amino-3-hydroxyanthraquinone analogs are often mediated through the modulation of specific intracellular signaling pathways, leading to apoptosis or cell cycle arrest.

SIRT1/p53 Signaling Pathway

Certain anthraquinone derivatives, such as 2-hydroxy-3-methyl anthraquinone, have been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the SIRT1/p53 signaling pathway.[2] Inhibition of SIRT1, a histone deacetylase, leads to an increase in the acetylation and activation of the tumor suppressor protein p53. Activated p53 then upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases and apoptosis.[2]

ROS/JNK Signaling Pathway

Another critical mechanism of action for some anthraquinone derivatives involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Increased intracellular ROS levels can lead to cellular stress and activate the JNK pathway, which in turn can phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family, leading to mitochondrial dysfunction and apoptosis.

Endoplasmic Reticulum (ER) Stress Pathway

Certain novel anthraquinone derivatives have been found to induce apoptosis by triggering an endoplasmic reticulum (ER) stress response.[1] These compounds can cause an accumulation of unfolded or misfolded proteins in the ER, leading to the activation of the unfolded protein response (UPR). Specifically, the ATF6 (Activating Transcription Factor 6) branch of the UPR can be activated, leading to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

Conclusion

The exploration of 2-Amino-3-hydroxyanthraquinone analogs continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds. The structured data on cytotoxicity, detailed experimental protocols, and visual representations of key signaling pathways are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. Further investigation into structure-activity relationships and the optimization of lead compounds will be crucial in translating the potential of these anthraquinone derivatives into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-hydroxyanthraquinone

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Amino-3-hydroxyanthraquinone, a key intermediate in the synthesis of various dyes and potential therapeutic agents. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the solubility and stability characteristics of this molecule. By integrating theoretical principles with actionable experimental protocols, this guide aims to facilitate the development of robust formulations and analytical methods. The narrative emphasizes the causality behind experimental choices and provides self-validating systems for protocol implementation. All key claims are substantiated with citations to authoritative sources.

Introduction: The Significance of 2-Amino-3-hydroxyanthraquinone

2-Amino-3-hydroxyanthraquinone, belonging to the anthraquinone class of compounds, is characterized by a tricyclic aromatic system with amino and hydroxyl substitutions. These functional groups are pivotal in defining its chemical reactivity, spectroscopic properties, and, most importantly for pharmaceutical and industrial applications, its solubility and stability. A thorough understanding of these parameters is a prerequisite for any formulation development, as they directly impact bioavailability, shelf-life, and efficacy. This guide will delve into the nuanced aspects of these properties, providing both a theoretical framework and practical methodologies for their assessment.

Physicochemical Properties

A foundational understanding of the intrinsic properties of 2-Amino-3-hydroxyanthraquinone is essential for predicting its behavior in various matrices.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₃ | [PubChem][1] |

| Molecular Weight | 239.23 g/mol | [PubChem][1] |

| Appearance | Orange to Amber to Dark red powder/crystal | [Guidechem][2] |

| XLogP3 | 1.8 | [PubChem][1] |

| Hydrogen Bond Donor Count | 2 | [Guidechem][2] |

| Hydrogen Bond Acceptor Count | 4 | [Guidechem][2] |

| Topological Polar Surface Area | 80.4 Ų | [Guidechem][2] |

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For 2-Amino-3-hydroxyanthraquinone, the presence of both a basic amino group and an acidic hydroxyl group suggests a complex solubility profile that is highly dependent on the pH of the medium.

Aqueous Solubility

The aqueous solubility of 2-Amino-3-hydroxyanthraquinone is expected to be low in neutral water due to its largely hydrophobic tricyclic core. However, its amphoteric nature, imparted by the amino and hydroxyl groups, allows for increased solubility in acidic and basic conditions through the formation of soluble salts.

The ionization equilibria governing the solubility of 2-Amino-3-hydroxyanthraquinone can be visualized as follows:

Caption: pH-dependent ionization of 2-Amino-3-hydroxyanthraquinone.

Organic Solvent Solubility

In organic solvents, the solubility will be dictated by the principle of "like dissolves like." Polar aprotic solvents are anticipated to be effective solubilizing agents.

Table of Predicted Solubility of 2-Amino-3-hydroxyanthraquinone in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7) | Very Slightly Soluble | Predominantly non-polar structure. |

| 0.1 M HCl | Soluble | Formation of the protonated amine salt. |

| 0.1 M NaOH | Soluble | Formation of the deprotonated hydroxyl salt. |

| Ethanol | Slightly Soluble | Capable of hydrogen bonding.[3] |

| Methanol | Slightly Soluble | Similar to ethanol. |

| Acetone | Soluble | Polar aprotic solvent.[3] |

| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent.[4] |

| Dichloromethane (DCM) | Slightly Soluble | Moderately polar solvent. |

| Hexane | Insoluble | Non-polar solvent. |

Note: The above table provides predicted solubility based on chemical principles. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of 2-Amino-3-hydroxyanthraquinone is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of 2-Amino-3-hydroxyanthraquinone to a series of vials containing the selected solvents.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a defined period (e.g., 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.

-

Quantification: Dilute the filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method. Analyze the diluted samples using a validated HPLC method.

HPLC Method Parameters:

-

Column: Newcrom R1 or equivalent C18 column.[5]

-

Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[5]

-

Detection: UV-Vis detector at a wavelength determined from the UV spectrum of the compound.

Stability Profile: Ensuring Product Integrity

The chemical stability of 2-Amino-3-hydroxyanthraquinone is paramount for its successful application. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[6]

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways

-

Hydrolysis: The amide and hydroxyl functionalities may be susceptible to hydrolysis under extreme pH and temperature conditions.

-

Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidative degradation.

-

Photodegradation: Anthraquinone derivatives are known to be photosensitive and can undergo degradation upon exposure to light.[7] The presence of amino and hydroxyl groups can influence the photochemical reactivity.[8]

Experimental Protocol for Stability Assessment

A validated stability-indicating HPLC method is the cornerstone of any stability study.

Step-by-Step Methodology for Forced Degradation:

-

Sample Preparation: Prepare solutions of 2-Amino-3-hydroxyanthraquinone in appropriate solvents and expose them to the stress conditions outlined in the workflow diagram.

-

Time-Point Analysis: At specified time intervals, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all potential degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.

-

Mass Balance Calculation: Ensure that the total amount of drug and degradation products accounts for the initial amount of the drug, demonstrating that all significant degradants are being detected.

-

Degradant Identification: Utilize LC-MS to obtain mass information on the degradation products to aid in their structural elucidation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 2-Amino-3-hydroxyanthraquinone.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[1][2][6]

-

Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for structural elucidation.[1]

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as N-H, O-H, and C=O stretches.[2]

-

UV-Vis Spectroscopy: The extended chromophore of the anthraquinone system results in characteristic absorbance maxima in the UV-visible region, which is useful for quantification.[9]

Conclusion

The solubility and stability of 2-Amino-3-hydroxyanthraquinone are complex properties governed by its molecular structure and the surrounding environment. This guide has provided a comprehensive framework for understanding and experimentally evaluating these critical parameters. The detailed protocols for solubility determination and forced degradation studies, coupled with the principles of analytical method development, offer a robust starting point for researchers in pharmaceutical development and related fields. Adherence to these scientifically sound methodologies will ensure the generation of reliable data, ultimately facilitating the development of safe and effective products.

References

- 1. 2-Amino-3-hydroxyanthraquinone | C14H9NO3 | CID 67029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Separation of 2-Amino-3-hydroxyanthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 2-AMINO-3-HYDROXYANTHRAQUINONE(117-77-1) 1H NMR spectrum [chemicalbook.com]

- 7. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photochemical substitution of amino- and hydroxy-anthraquinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Studies on the interaction of 2-amino-3-hydroxy-anthraquinone with surfactant micelles reveal its nucleation in human MDA-MB-231 breast adinocarcinoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-3-hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of 2-Amino-3-hydroxyanthraquinone

2-Amino-3-hydroxyanthraquinone is a vital organic intermediate in the synthesis of a wide array of functional molecules, particularly in the realm of high-performance dyes and pigments.[1][2] Its unique structural motif, featuring both an amino and a hydroxyl group on the anthraquinone core, allows for diverse chemical modifications, leading to compounds with tailored photophysical and biological properties. In the field of medicinal chemistry, anthraquinone derivatives are explored for their potential as antibacterial, antioxidant, and anti-cancer agents.[1] The strategic placement of the amino and hydroxyl moieties in 2-Amino-3-hydroxyanthraquinone makes it a valuable scaffold for the development of novel therapeutic agents.